3-Cyclohexene-1-carboxylic acid
Overview
Description
3-Cyclohexene-1-carboxylic acid: is an organic compound with the molecular formula C7H10O2 . It is also known by other names such as 1,2,3,6-Tetrahydrobenzoic acid and δ3-Cyclohexenecarboxylic acid . This compound is characterized by a cyclohexene ring with a carboxylic acid functional group attached to the first carbon atom. It is a colorless to pale yellow liquid with a molecular weight of 126.15 g/mol .
Mechanism of Action
Target of Action
3-Cyclohexene-1-carboxylic acid (3-CHCA) is a versatile compound that can interact with various targets. One of its primary targets is the bacterial carboxylesterase enzyme . This enzyme plays a crucial role in the hydrolysis of esters and amides, which are common functional groups in many biological molecules .
Mode of Action
3-CHCA interacts with its targets through a series of chemical reactions. For instance, in the presence of bacterial carboxylesterase, 3-CHCA undergoes hydrolysis, a reaction where a water molecule breaks a chemical bond . This reaction is particularly important in the kinetic resolution of racemic mixtures, where 3-CHCA is used to produce optically active compounds .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides . These nucleosides are crucial components of DNA and RNA, suggesting that 3-CHCA may influence genetic processes .
Result of Action
The action of 3-CHCA results in the production of optically active compounds, which are important in the pharmaceutical industry . For instance, the compound has been used to synthesize enantiomers of methyl 3-cyclohexene-1-carboxylate, a precursor for the anticoagulant Edoxaban .
Action Environment
The action of 3-CHCA can be influenced by various environmental factors. For example, the efficiency of the compound’s hydrolysis by bacterial carboxylesterase can be affected by the pH and temperature of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and humidity.
Biochemical Analysis
Biochemical Properties
It has been found to be involved in the synthesis of several pharmaceuticals and high-value products .
Molecular Mechanism
It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s interactions with biomolecules are not clear.
Metabolic Pathways
The metabolic pathways involving 3-Cyclohexene-1-carboxylic acid are not well-characterized. It is known that the compound can participate in reactions at the benzylic position , but the specifics of these reactions and their implications for the compound’s role in metabolic pathways are not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxylic acid can be synthesized through various methods. One common method involves the bromination of cyclohexene followed by hydrolysis. The bromination is typically carried out using bromine in an organic solvent such as carbon tetrachloride, followed by hydrolysis with aqueous sodium hydroxide to yield the desired carboxylic acid .
Industrial Production Methods: In industrial settings, this compound can be produced through the partial hydrogenation of benzoic acid. This process involves the use of a hydrogenation catalyst under controlled temperature and pressure conditions to selectively hydrogenate the aromatic ring of benzoic acid to form the cyclohexene derivative .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to cyclohexane-1-carboxylic acid using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dicarboxylic acid.
Reduction: Cyclohexane-1-carboxylic acid.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
Chemistry: 3-Cyclohexene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various cyclohexene derivatives and is employed in the preparation of complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used as a chiral precursor for the synthesis of pharmaceutical compounds. For example, it is a key intermediate in the synthesis of the anticoagulant drug Edoxaban .
Industry: The compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and as a starting material for the preparation of agrochemicals .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: This compound is similar in structure but lacks the double bond present in 3-Cyclohexene-1-carboxylic acid.
1-Cyclohexene-1-carboxylic acid: This compound has the carboxylic acid group attached to the first carbon of the cyclohexene ring, similar to this compound.
Cyclohexane-1,2-dicarboxylic acid: This compound has two carboxylic acid groups attached to adjacent carbon atoms on the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a carboxylic acid functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
cyclohex-3-ene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSWCWPCANWBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871099 | |
Record name | 3-Cyclohexene-1-carboxylic acid | |
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Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley] | |
Record name | NAPHTHENIC ACID | |
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Boiling Point |
270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C | |
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Flash Point |
300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c. | |
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Solubility |
Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor | |
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Density |
0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid) | |
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Impurities |
Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived. | |
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Color/Form |
Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq | |
CAS No. |
1338-24-5, 4771-80-6 | |
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Melting Point |
-35 - +2 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-cyclohexene-1-carboxylic acid metabolized by bacteria?
A1: Research has shown that bacteria like Alcaligenes faecalis and Pseudomonas putida can metabolize this compound. They utilize two main pathways, both involving the intermediate 1,4-cyclohexadienecarboxylic acid. One pathway proceeds via β-oxidation, while the other involves benzoic acid as an intermediate. [, ] The relative importance of these pathways can vary depending on the bacterial strain and growth conditions. []
Q2: Can halides influence the microbial degradation of this compound?
A2: While halides can impact the efficiency of some advanced oxidation processes (AOPs) used in contaminant degradation, they seem to have minimal impact on this compound degradation. This is likely due to the high reactivity of halogen radicals with alkenes. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C7H10O2, and its molecular weight is 126.15 g/mol.
Q4: What are some potential applications of this compound derivatives in drug discovery?
A4: Derivatives of this compound have been explored as potential antimitotic agents [] and antiviral agents against HIV, coxsackie B3, and herpes viruses. [] Additionally, a chiral synthon derived from this compound serves as a key intermediate in the synthesis of aminocyclitol and carbapenem antibiotics. []
Q5: Are there any applications of this compound in material science?
A5: Yes, this compound is used in the synthesis of alicyclic epoxy resins, which have applications in printing inks and coatings due to their rapid curing properties under ultraviolet light. [] Additionally, derivatives of this compound can be used as plasticizers and modifiers for epoxy resins. []
Q6: Can this compound be used in the synthesis of natural product analogs?
A6: Yes, a conformationally constrained didemnin B analog, a potential anticancer agent, has been synthesized utilizing 2-hydroxy-3-cyclohexenecarboxylic acid as a key building block. []
Q7: What is the significance of the chirality of this compound?
A7: The chirality of this compound is crucial in various applications. For instance, the (S)-enantiomer of the methyl ester is a chiral precursor to the anticoagulant Edoxaban. Enzymatic resolution using engineered E.coli BioH has shown promise for the enantioselective synthesis of this valuable intermediate. []
Q8: How can enantiomerically pure this compound be obtained?
A8: Several methods exist for obtaining enantiomerically pure this compound. One approach involves enzymatic resolution of the corresponding methyl ester using pig liver esterase. This method allows for large-scale production of the desired (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid. [] Another method utilizes the formation of a diastereomeric salt with (R)-α-phenylethylamine, which can be selectively crystallized to isolate the desired enantiomer. [, , ]
Q9: Can this compound be used in the synthesis of β-homoglutamic acid?
A9: Yes, a convenient and efficient synthetic protocol utilizes this compound as a starting material to synthesize chiral β-homoglutamic acid. The process involves a Curtius Rearrangement, oxidative cleavage of the alkene, and debenzylation via catalytic hydrogenation. []
Q10: How does the presence of a double bond in this compound influence its reactivity?
A10: The double bond in this compound makes it susceptible to various reactions, including halogenation, epoxidation, and Diels-Alder reactions. These transformations are valuable for synthesizing diverse derivatives and complex molecules. [, , , , , , ] Notably, the carboxyl group can participate in lactonization reactions, leading to the formation of bicyclic lactones. [, , ]
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